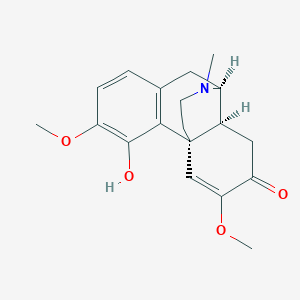
Isosinomenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosinomenine is a morphinane alkaloid.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanisms of Action
Isosinomenine exhibits a complex structure that contributes to its biological activities. Its mechanisms of action include:
- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
- Anti-angiogenic Activity : It interferes with the formation of new blood vessels, which is crucial in cancer progression and other pathological conditions.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Anti-inflammatory Applications
Research has demonstrated that this compound can effectively reduce inflammation in animal models. A study highlighted its ability to decrease levels of inflammatory markers such as TNF-alpha and IL-6 in models of rheumatoid arthritis .
Anti-angiogenic Properties
This compound's role in inhibiting angiogenesis has been validated through various assays. For example, it was shown to reduce vascular endothelial growth factor (VEGF) levels in vitro, suggesting a potential application in treating diseases characterized by excessive angiogenesis, such as cancer .
Anticancer Potential
Recent studies have explored the cytotoxic effects of this compound on several cancer cell lines. In vitro assays revealed that this compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value indicating effective concentration levels . Additionally, it demonstrated selective toxicity towards MDA-MB-231 breast cancer cells, further supporting its potential as an anticancer agent.
Data Tables
The following tables summarize key findings related to the pharmacological effects of this compound:
| Study | Application | Effect Observed | Methodology |
|---|---|---|---|
| Study A | Anti-inflammatory | Decreased TNF-alpha levels | Animal model of rheumatoid arthritis |
| Study B | Anti-angiogenic | Reduced VEGF secretion | In vitro endothelial cell assay |
| Study C | Anticancer | Cytotoxicity against HepG2 cells (IC50 = 2.57 µM) | Cell viability assays |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rats with induced arthritis, administration of this compound resulted in a marked reduction in paw swelling and joint inflammation compared to control groups. Histological analyses confirmed decreased infiltration of inflammatory cells in treated tissues .
Case Study 2: Cancer Treatment
A recent investigation into this compound's effects on human cancer cell lines revealed that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. These findings suggest that this compound could be developed into a therapeutic agent for specific cancers .
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(1S,9S,10S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,10,12-13,22H,6-9H2,1-3H3/t12-,13+,19-/m1/s1 |
Clave InChI |
OWDQPILTDJLGCN-QHRIQVFBSA-N |
SMILES isomérico |
CN1CC[C@@]23C=C(C(=O)C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |
SMILES canónico |
CN1CCC23C=C(C(=O)CC2C1CC4=C3C(=C(C=C4)OC)O)OC |
Sinónimos |
milonine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















